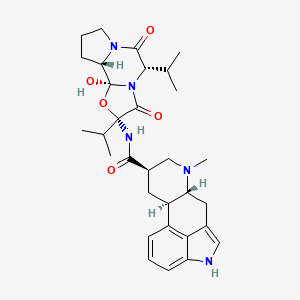
Dihydroergocornine
Vue d'ensemble
Description
Dihydroergocornine is a nootropic compound with an unknown mechanism of action. It is indicated for individuals over the age of sixty who exhibit signs and symptoms of an idiopathic decline in mental capacity . The compound belongs to the class of dihydrogenated ergot alkaloids and is derived from the crude extract of ergot, specifically ergocornine . Its chemical formula is C₃₁H₄₁N₅O₅ .
Synthesis Analysis
Dihydroergocornine is synthesized through the hydrogenation of the double bonds in lysergic acid. This process converts ergocornine into its dihydrogenated form .
Molecular Structure Analysis
The molecular structure of dihydroergocornine is represented as 9,10 alpha-dihydro-12’-hydroxy-2’,5’alpha-bis (1-methylethyl)-ergotaman-3’,6’,18-trione . It is one of the components found in the ergoloid mesylate mixture, which also includes other dihydrogenated ergot alkaloids .
Physical And Chemical Properties Analysis
- Chemical Properties :
Applications De Recherche Scientifique
Nootropic Use
Dihydroergocornine is used as a nootropic, which is a type of drug that enhances cognitive function. It is specifically indicated for individuals over sixty who show signs and symptoms of an idiopathic decline in mental capacity .
Hypotensive Effects
Dihydroergocornine is one of the dihydrogenated ergot compounds that present very large hypotensive effects. It has been observed to significantly decrease mean arterial pressure .
Cerebral Metabolic Homeostasis
In the brain, the activity of dihydroergocornine was observed as a decrease in cerebral blood flow, cerebral vascular resistance, and oxygen uptake. This effect in the brain seems to allow a cerebral metabolic homeostasis .
Treatment of Dementia and Age-Related Cognitive Impairment
Dihydroergocornine has been used to treat dementia and age-related cognitive impairment, such as Alzheimer’s disease .
Early Stages of Parkinson’s Disease
Dihydroergocornine is effective as monotherapy in the early stages of Parkinson’s disease .
Potential Anti-COVID-19 Candidate
A screening of the DrugBank database predicted the pIC 50 value of 6664 drugs, which are IN the AD of the model (coverage = 79%). Fifty-seven possible potent anti-COVID-19 candidates with pIC 50 values > 6.6 are identified, and based on a pharmacophore modelling analysis, four compounds of this set can be suggested as potent candidates to be potential inhibitors of SARS-CoV-2 .
Safety And Hazards
Propriétés
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEALOBQTUQIVGU-QNIJNHAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044013 | |
| Record name | Dihydroergocornine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes | |
| Record name | Dihydroergocornine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action by which dihydroergocornine exerts its effects are not entirely defined. However, it is reported that dihydroergocornine has central and peripheral effects. The fall in blood pressure seems to be related to the stimulation of the vasodilator center. It has been demonstrated that dihydroergocornine possesses potent adrenolytic and sympathicolytic actions. The effect of dihydroergocornine is related to the inhibitory effect against the serotonin and noradrenaline receptors in which dihydroergocornine seems to be very potent against a stimulation-induced noradrenaline overflow. It also presents a stimulatory effect in arterial and venous smooth muscle when administered at slightly higher concentrations than the necessary for the inhibitory effect. | |
| Record name | Dihydroergocornine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dihydroergocornine | |
CAS RN |
25447-65-8 | |
| Record name | Dihydroergocornine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25447-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroergocornine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroergocornine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydroergocornine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroergocornine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROERGOCORNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK4C1OC8NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dihydroergocornine exert its effects on the central nervous system?
A1: While the exact mechanism remains under investigation, research suggests dihydroergocornine may influence multiple neurotransmitter systems. It appears to counteract the elevation of cyclic AMP content in brain tissue induced by noradrenaline or dopamine. [] Evidence points towards potential noradrenaline antagonist, dopamine agonist, and serotonin agonist effects. [] Further research is needed to fully elucidate its precise interactions within the brain.
Q2: Dihydroergocornine is mentioned as having potential in treating peripheral vascular diseases. What is its mechanism in this context?
A2: Dihydroergocornine, along with other dihydrogenated ergot alkaloids, exhibits adrenergic blocking properties. [, , ] This means it can inhibit the effects of adrenaline and noradrenaline, neurotransmitters involved in vasoconstriction. By blocking these effects, dihydroergocornine may contribute to vasodilation, potentially improving blood flow in peripheral vascular diseases.
Q3: What is the molecular formula and weight of dihydroergocornine?
A3: The molecular formula of dihydroergocornine is C31H41N5O5, and its molecular weight is 563.7 g/mol.
Q4: What is known about the absorption of dihydroergocornine?
A4: Studies using tritium-labeled dihydroergocornine in humans indicate that it reaches peak plasma concentration around 1 to 2 hours after oral administration. [] The absorption quotient, calculated from urinary excretion data, was found to be between 25% and 30%, suggesting moderate absorption. []
Q5: Are there differences in bioavailability between different formulations of dihydroergocornine?
A5: A study comparing the bioavailability of dihydroergotoxine mesylate (a mixture containing dihydroergocornine) from tablets and oral solution found that while the tablet formulation showed delayed absorption due to dissolution time, other pharmacokinetic parameters, including bioavailability, were comparable. []
Q6: What evidence supports the use of dihydroergocornine in age-related cognitive decline?
A6: Research in animal models and healthy elderly volunteers suggests that dihydroergocornine, often as part of a mixture like co-dergocrine mesylate, may improve cognitive function, including memory and learning. [] Controlled studies in elderly patients with age-related cognitive decline have shown potential benefits in some cognitive parameters, although the clinical significance of these findings remains a subject of debate. [, , ]
Q7: Has dihydroergocornine been studied in the context of hypertension?
A7: Yes, studies investigating dihydroergocornine in hypertensive patients have shown it can induce a reduction in blood pressure, potentially through its sympatholytic properties. [, , , , , , ] Some research suggests that this blood pressure-lowering effect is not associated with a reactive increase in heart rate. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



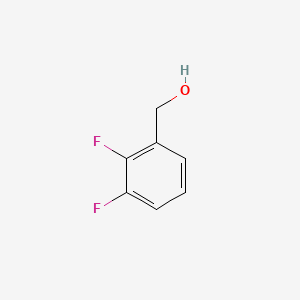
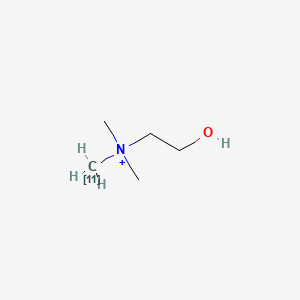
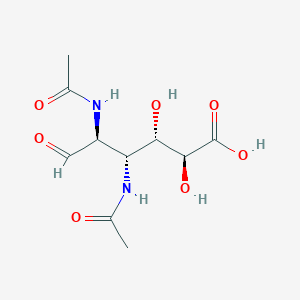
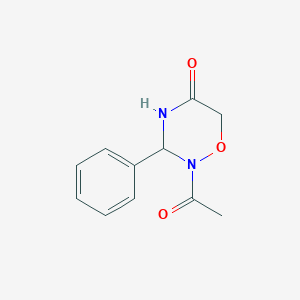
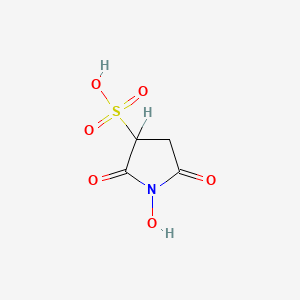
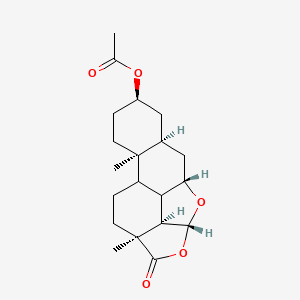
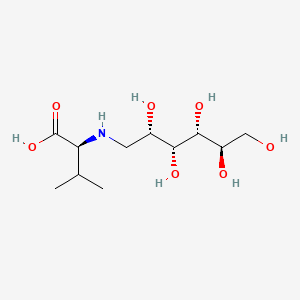
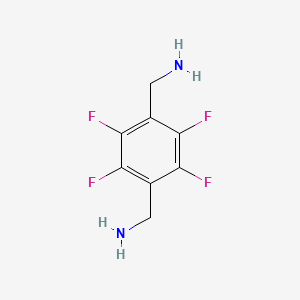
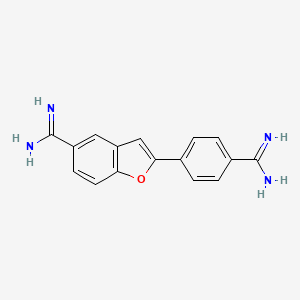
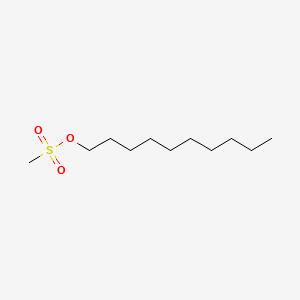
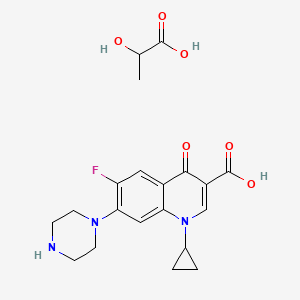
![[4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B1203982.png)
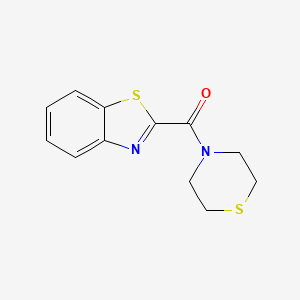
![N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide](/img/structure/B1203986.png)